molecular formula C23H14BrNO7 B4539558 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate

Cat. No. B4539558
M. Wt: 496.3 g/mol
InChI Key: JTVWFZCIAGXUNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and optimization of reaction conditions to achieve high yield and purity. For instance, novel compounds are prepared from starting materials through a process that involves careful control of temperature, reaction time, and reagent ratios, aiming for high yield and purity, as demonstrated in the synthesis of similar compounds (Yin Dulin, 2007).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic methods, including IR, NMR, and X-ray crystallography, to elucidate the compound's structure. The structure of related compounds is confirmed through comprehensive analysis, helping understand the molecular geometry, electron distribution, and overall structural features (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Research on similar molecules has explored their reactivity, including aromatic nucleophilic substitution reactions, which are critical for synthesizing various derivatives. Such reactions may involve rearrangements, offering insights into the compound's chemical behavior (F. Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be studied through various analytical techniques. The properties are influenced by molecular structure and can affect the compound's applications and handling (J. Cooper et al., 1971).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the compound's utility in chemical synthesis and potential applications. These properties can be explored through experimental studies and theoretical calculations (S. Srivastava et al., 2017).

properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrNO7/c1-13-10-14(6-9-18(13)25(28)29)23(27)31-15-7-8-16-20(11-15)30-12-21(22(16)26)32-19-5-3-2-4-17(19)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVWFZCIAGXUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Bromophenoxy)-4-oxochromen-7-yl] 3-methyl-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate
Reactant of Route 2
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate
Reactant of Route 4
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3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate
Reactant of Route 5
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3-methyl-4-nitrobenzoate

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